molecular formula C5H10N4OS2 B14211196 (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate CAS No. 791725-58-1

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate

Cat. No.: B14211196
CAS No.: 791725-58-1
M. Wt: 206.3 g/mol
InChI Key: VWJGPQHHNHTHNR-UHFFFAOYSA-N
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Description

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-oxo-2H-1,2,5-thiadiazole-4-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-2-oxo-2H-1,2,5-thiadiazole-4-carboxylic acid
  • 3,3-dimethyl-1,2,5-thiadiazole-4-thiol
  • 3,3-dimethyl-1,2,5-thiadiazole-4-amine

Uniqueness

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate is unique due to its specific functional groups and the presence of both sulfur and nitrogen atoms in its ring structure. This combination of elements and functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

791725-58-1

Molecular Formula

C5H10N4OS2

Molecular Weight

206.3 g/mol

IUPAC Name

(3,3-dimethyl-1-oxo-2H-1,2,5-thiadiazol-4-yl) carbamimidothioate

InChI

InChI=1S/C5H10N4OS2/c1-5(2)3(11-4(6)7)8-12(10)9-5/h9H,1-2H3,(H3,6,7)

InChI Key

VWJGPQHHNHTHNR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NS(=O)N1)SC(=N)N)C

Origin of Product

United States

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